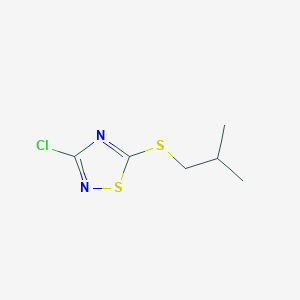

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole

描述

Nomenclature and Chemical Identity

This compound represents a precisely defined chemical entity with multiple recognized naming conventions that reflect its structural complexity and functional group arrangements. The compound carries the Chemical Abstracts Service registry number 36955-41-6, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-Chloro-5-[(2-methylpropyl)thio]-1,2,4-thiadiazole, which explicitly describes the position and nature of all substituents attached to the five-membered heterocyclic ring.

Alternative nomenclature systems provide additional naming variations that are commonly encountered in scientific literature and commercial applications. These include 3-Chloro-5-isobutylsulfanyl-thiadiazole and 3-Chloro-5-(2-methylpropylsulfanyl)-1,2,4-thiadiazole, both of which emphasize the sulfur-carbon connectivity in the side chain. The compound is also referenced as 1,2,4-Thiadiazole, 3-chloro-5-[(2-methylpropyl)thio]-, following the Chemical Abstracts Service indexing convention that places the parent ring system first followed by substitution details.

The molecular formula C₆H₉ClN₂S₂ precisely defines the elemental composition, indicating the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and two sulfur atoms. This formula corresponds to a molecular weight of 208.73 grams per mole, establishing the compound's position among medium molecular weight heterocyclic compounds. The Simplified Molecular Input Line Entry System representation ClC1=NSC(=N1)SCC(C)C provides a computer-readable description of the molecular connectivity, facilitating database searches and computational studies.

Structural Features and Classification in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the characteristic features of the 1,2,4-thiadiazole ring system, which represents one of four possible constitutional isomers of the thiadiazole family. The compound belongs to the broader classification of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the aromatic ring framework. The ring system achieves aromaticity through the presence of two double bonds and the contribution of one lone pair of electrons from the sulfur atom, creating a stable six-electron aromatic system.

The substitution pattern on the thiadiazole ring creates a compound with distinct electronic and steric properties that influence its chemical behavior and potential applications. The chlorine atom occupies the 3-position of the ring, introducing significant electronegativity and creating an electrophilic center that enhances the compound's reactivity toward nucleophilic species. This halogen substitution is characteristic of many biologically active thiadiazole derivatives and contributes to the compound's potential for further chemical transformations.

The 5-position bears an isobutylthio substituent, which consists of a sulfur atom bonded to a branched four-carbon alkyl chain (2-methylpropyl group). This thioether functionality introduces additional complexity to the molecular structure and significantly influences the compound's physical properties, including solubility characteristics and conformational flexibility. The presence of the sulfur atom in the side chain creates a potential coordination site for metal complexation and may contribute to the compound's biological activity profile.

Within the context of heterocyclic chemistry classification, this compound represents a substituted azole derivative, specifically falling under the thiadiazole subcategory. The 1,2,4-thiadiazole ring system is recognized as one of the most pharmacologically relevant isomers among the thiadiazole family, with numerous derivatives exhibiting diverse biological activities including antimicrobial, antifungal, and enzyme inhibition properties.

Physicochemical Properties Overview

The physicochemical properties of this compound reflect the combined influence of its aromatic ring system, halogen substitution, and alkylthio side chain. The compound exhibits limited water solubility, which is characteristic of many organosulfur heterocycles with significant lipophilic character. The presence of the isobutylthio group contributes substantially to the compound's hydrophobic nature, while the polar thiadiazole ring and chlorine substituent provide some degree of polarity that influences its solubility in organic solvents.

Solubility studies indicate that the compound demonstrates good dissolution characteristics in polar aprotic solvents such as dimethylformamide, which facilitates its use in various synthetic applications. The compound also shows solubility in dimethyl sulfoxide and other organic solvents commonly employed in pharmaceutical and chemical research. These solubility characteristics are particularly important for its handling and application in synthetic chemistry, where appropriate solvent selection is crucial for successful reaction outcomes.

The thermal stability of this compound appears to be generally robust under standard laboratory conditions, although specific stability data requires careful consideration of storage and handling parameters. The compound's stability profile is influenced by the presence of the carbon-sulfur bonds in both the ring system and the side chain, which can be susceptible to oxidation under certain conditions. The chlorine substituent enhances the compound's electrophilic character, potentially affecting its stability in the presence of strong nucleophiles or basic conditions.

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of thiadiazole chemistry, which emerged as a significant area of heterocyclic research during the mid-20th century. The synthesis and characterization of halo-substituted thiadiazoles gained particular attention following the development of reliable synthetic methodologies that could introduce halogen functionality at specific positions on the thiadiazole ring. The chemistry of nitrogen-cyanodithioimidocarbonic acid provided crucial synthetic pathways for accessing 3-halo-1,2,4-thiadiazoles, establishing the foundation for compounds like this compound.

Research interest in substituted 1,2,4-thiadiazoles intensified significantly during the 1970s and 1980s as their potential for biological activity became increasingly recognized. The specific synthesis of 3-chloro-5-alkylthio derivatives emerged from systematic studies aimed at understanding structure-activity relationships within the thiadiazole family. These investigations revealed that the combination of halogen substitution at the 3-position with thioether functionality at the 5-position could produce compounds with enhanced biological properties and improved synthetic versatility.

The development of this compound as a research compound reflects the ongoing interest in exploring the chemical space around the 1,2,4-thiadiazole core structure. The incorporation of the isobutylthio group represents a specific approach to modulating the physicochemical properties of the parent thiadiazole system while maintaining the essential structural features associated with biological activity. This compound exemplifies the systematic approach to heterocyclic drug design that characterized much of the pharmaceutical research conducted during the late 20th century.

Significance in Thiadiazole Chemistry Research

This compound occupies a position of considerable significance within contemporary thiadiazole chemistry research, serving multiple roles as both a synthetic intermediate and a subject of independent investigation. The compound's importance stems from its representation of key structural features that are commonly encountered in biologically active thiadiazole derivatives, making it a valuable model compound for understanding structure-activity relationships within this chemical family. Research into 1,2,4-thiadiazoles has revealed their function as distinctive thiol trapping agents that serve as pharmacophores in the design of inhibitors targeting cysteine residues of proteins.

The specific substitution pattern present in this compound provides researchers with insights into the electronic and steric effects that govern the reactivity and biological activity of thiadiazole derivatives. The presence of the chlorine atom at the 3-position creates an electrophilic center that can participate in nucleophilic substitution reactions, while the thioether functionality at the 5-position introduces additional complexity that can influence molecular interactions with biological targets. This combination of features makes the compound particularly valuable for studying the mechanisms by which thiadiazoles interact with enzyme systems and other biological macromolecules.

Contemporary research applications of this compound extend beyond traditional pharmaceutical chemistry to include materials science and agricultural chemistry applications. The compound's structural features make it a potential building block for the synthesis of more complex heterocyclic systems that may exhibit novel properties. Recent advances in synthetic methodology have also highlighted the utility of substituted thiadiazoles as intermediates in the preparation of natural product analogs and other biologically relevant compounds.

The compound's significance is further enhanced by its role in advancing fundamental understanding of heterocyclic chemistry principles. Studies involving this compound contribute to the broader knowledge base regarding the reactivity patterns, stability characteristics, and synthetic accessibility of multiply substituted thiadiazole systems. This research has practical implications for the development of new synthetic methodologies and the design of novel compounds with improved properties for various applications.

属性

IUPAC Name |

3-chloro-5-(2-methylpropylsulfanyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S2/c1-4(2)3-10-6-8-5(7)9-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXVGPWGOKSLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC(=NS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676584 | |

| Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36955-41-6 | |

| Record name | 3-Chloro-5-[(2-methylpropyl)thio]-1,2,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36955-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.

化学反应分析

Types of Reactions

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of new thiadiazole derivatives with different functional groups.

科学研究应用

Anticancer Activity

Thiadiazole derivatives, including 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole, have demonstrated significant anticancer properties. Research indicates that compounds with the thiadiazole moiety exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A review highlighted that certain thiadiazole derivatives showed promising antiproliferative activity against A549 lung carcinoma cells, with IC50 values ranging from 0.74 to 10.0 μg/mL against different cancer types . The compound's structure allows it to inhibit DNA and RNA synthesis selectively, which is crucial for its anticancer efficacy .

- Molecular Docking Studies : Advanced molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins like dihydrofolate reductase (DHFR), which is vital in cancer treatment .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives of thiadiazoles possess broad-spectrum antimicrobial activities:

- In Vitro Antimicrobial Activity : Compounds related to thiadiazoles have exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways within microbial cells .

Pesticidal Activity

Thiadiazoles have been investigated for their potential as agrochemicals:

- Fungicidal Properties : Research indicates that thiadiazole derivatives can act as effective fungicides. Their mechanism often involves inhibiting fungal growth by disrupting cellular processes critical for survival .

- Insecticidal Activity : Some studies suggest that these compounds can also exhibit insecticidal properties, making them suitable candidates for developing new pest control agents in agriculture .

Polymer Chemistry

This compound has applications in material science:

- Polymer Additives : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure allows for modifications that can tailor material properties for specific applications .

Synthesis of Novel Materials

Research into synthesizing novel materials using thiadiazole derivatives has shown promise:

- Conductive Polymers : Thiadiazole-based compounds are being explored for their use in creating conductive polymers which are essential in electronic applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of 1,3,4-thiadiazole derivatives, including those similar to this compound. The findings indicated that certain modifications could enhance anticancer activity significantly. The most active compound showed an IC50 value of 2.58 μM against breast cancer cell lines .

Case Study 2: Antimicrobial Effectiveness

In a comparative study assessing the antimicrobial activity of various thiadiazole derivatives against common pathogens, it was found that chlorinated and fluorinated variants exhibited superior inhibitory effects compared to traditional antibiotics. The study reported MIC values as low as 20 μg/mL against resistant strains of bacteria .

作用机制

The mechanism of action of 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the chlorine and isobutylthio groups can influence its binding affinity and specificity for these targets, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of 1,2,4-thiadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) enhance electrophilicity, making compounds like 3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole reactive in cross-coupling reactions . Chlorine at position 3 is a common feature in agrochemicals (e.g., nitrification inhibitors), as seen in 5-Chloro-3-ethyl-1,2,4-thiadiazole .

Synthetic Yields :

Key Insights:

- Antimicrobial Activity : The nitro-substituted 3h shows weak activity against H. pylori, suggesting that electron-deficient thiadiazoles may target bacterial enzymes .

- Agrochemical Potential: Chlorine and alkylthio substituents (as in the target compound) are common in nitrification inhibitors, aligning with the activity of 5-Chloro-3-ethyl-1,2,4-thiadiazole .

- Pharmaceutical Applications : Hybrids with triazole rings demonstrate anti-EGFR activity, highlighting the versatility of thiadiazole scaffolds in drug design .

生物活性

3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_6H_8ClN_3S_2

- Molecular Weight : 195.73 g/mol

- Structure : The compound features a thiadiazole ring with a chlorine atom at position 3 and an isobutylthio group at position 5.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

In vitro assays demonstrated that the compound exhibits significant cytotoxicity against these cell lines. For instance:

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 and FAK.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these strains are as follows:

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound can be linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), crucial for nucleotide synthesis in cancer cells and certain pathogens .

- Induction of Apoptosis : Through caspase activation and modulation of cell cycle progression, the compound promotes programmed cell death in malignant cells .

- Antimicrobial Mechanisms : The disruption of bacterial cell wall integrity and inhibition of key metabolic enzymes contribute to its antimicrobial effects .

Case Studies

Several research studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Study by Alam et al. (2020) : This study synthesized a series of thiadiazoles and evaluated their anticancer activity against multiple cell lines. The findings indicated that modifications at the C-5 position significantly enhanced cytotoxicity .

- Research by Polkam et al. (2015) : The study assessed various thiadiazole derivatives for their anticancer properties and highlighted the selectivity towards cancer cells over normal cells .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-5-(isobutylthio)-1,2,4-thiadiazole and its analogs?

- Methodological Answer :

- Cyclization Strategies : 1,2,4-Thiadiazoles are often synthesized via oxidative dimerization of thioamides using iodine catalysis in water with molecular oxygen as an oxidant, yielding 3,5-disubstituted derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at position 5. For example, 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole was synthesized via room-temperature coupling with boronic acids, achieving 75% yield .

- Halogenation : Chlorine substitution at position 3 can be achieved using phosphoryl trichloride (POCl₃) in reflux conditions, as demonstrated in the synthesis of related triazolo-thiadiazoles .

Q. How is this compound characterized structurally?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Critical for confirming regiochemistry and isomerization risks (e.g., partial conversion of 1,2,4-thiadiazole to 1,3,4-thiadiazole isomers during synthesis) .

- Spectroscopic Techniques : NMR (¹H/¹³C) identifies substituent environments, while IR confirms functional groups like C-S and C-Cl bonds .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Q. What in vitro biological screening models are used to evaluate its bioactivity?

- Methodological Answer :

- Anticancer Activity : Cytostatic effects are tested against cell lines (e.g., A2058 melanoma, HepG2 carcinoma) using MTT assays. Hybrids with erlotinib or ferrocene moieties showed IC₅₀ values <10 µM .

- Antimicrobial Screening : Disk diffusion or microdilution assays assess activity against bacterial/fungal strains. Triazolo-thiadiazoles with halogen substituents exhibit MICs of 8–32 µg/mL .

- Anticonvulsant Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in mice are standard for thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers address low yields during nucleophilic substitution at the 5-position?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol nucleophiles .

- Catalysis : Use of CuI or Pd catalysts improves coupling efficiency in Suzuki reactions, reducing side products .

- Temperature Control : Lower temperatures (e.g., 0–25°C) minimize decomposition of reactive intermediates like isobutylthiol .

Q. What factors explain contradictory biological activity data across studies?

- Methodological Answer :

- Isomerization Artifacts : For example, bis-erlotinib-1,2,4-thiadiazole partially isomerizes to 1,3,4-thiadiazole, altering bioactivity .

- Substituent Effects : Halogens (Cl, F) enhance analgesic activity in triazolo-thiadiazoles but reduce solubility, complicating dose-response interpretations .

- Assay Variability : Differences in cell line sensitivity (e.g., A431 vs. PC-3 cells) or in vivo metabolic stability can skew results .

Q. What mechanistic insights exist for its antiproliferative or neuroprotective effects?

- Methodological Answer :

- Molecular Docking : Thiadiazole hybrids inhibit EGFR tyrosine kinase by binding to the ATP pocket, as shown for erlotinib derivatives .

- Oxidative Stress Pathways : Chlorine substituents may induce ROS generation in cancer cells, validated via glutathione depletion assays .

- Enzyme Inhibition : Thiadiazoles act as carbonic anhydrase inhibitors (e.g., acetazolamide analogs), validated through fluorometric assays .

Q. How can computational methods optimize the design of novel derivatives?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating isobutylthio) on ring aromaticity .

- QSAR Modeling : Correlate logP values with cytotoxicity; derivatives with ClogP 2.5–3.5 show optimal membrane permeability .

- Molecular Dynamics : Simulate binding stability of thiadiazole-protein complexes (e.g., tubulin inhibition) to prioritize synthetic targets .

Q. What strategies improve regioselectivity during electrophilic substitution?

- Methodological Answer :

- Directing Groups : Electron-deficient substituents (e.g., Cl at position 3) direct electrophiles to position 5 due to resonance stabilization .

- Steric Effects : Bulky groups (e.g., isobutylthio) hinder substitution at adjacent positions, favoring monosubstitution .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side reactions (e.g., 3-minute MW irradiation vs. 24-hour reflux) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。